Zosuquidar - 167465-36-3

Zosuquidar

Catalog Number: EVT-254424
CAS Number: 167465-36-3
Molecular Formula: C32H32ClF2N3O2
Molecular Weight: 564.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation P-glycoprotein (P-gp) inhibitor. [] P-gp, a transmembrane protein encoded by the ABCB1 gene, acts as an efflux pump, removing various substances, including many drugs, from cells. [, ] Zosuquidar binds to P-gp, inhibiting its efflux activity and thereby increasing the intracellular concentration of P-gp substrate drugs. [, , ] This property makes Zosuquidar a valuable tool in scientific research, particularly in studying drug resistance mechanisms and exploring new therapeutic strategies. [, , ]

Future Directions
  • Optimization of Zosuquidar derivatives: Exploring structural modifications to enhance its potency, selectivity, and pharmacokinetic properties, potentially leading to more effective P-gp inhibitors with reduced toxicity. [, ]
  • Combination therapies: Investigating the efficacy of combining Zosuquidar with other anticancer agents or therapeutic modalities to improve treatment outcomes in multidrug-resistant cancers. [, ]
  • Targeted delivery approaches: Developing novel drug delivery systems to specifically target Zosuquidar to tumor cells or other relevant tissues, potentially minimizing off-target effects and enhancing therapeutic efficacy. [, ]
  • Further understanding of P-gp biology: Utilizing Zosuquidar as a tool to gain deeper insights into the complex biological roles of P-gp in health and disease, beyond its role in multidrug resistance. []

Tariquidar

Compound Description: Tariquidar is a potent and selective P-glycoprotein (P-gp) inhibitor. It binds to P-gp and blocks its ability to efflux substrates, thereby increasing the intracellular accumulation of these compounds. Tariquidar has been investigated in clinical trials for the treatment of various cancers, including acute myeloid leukemia (AML) and multiple myeloma. []

Elacridar

Compound Description: Elacridar (GF120918) is a potent inhibitor of both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). [] It has demonstrated efficacy in reversing multidrug resistance in preclinical models and is being investigated in clinical trials for the treatment of cancer.

Valspodar

Compound Description: Valspodar is a potent and relatively selective inhibitor of P-glycoprotein (P-gp), belonging to the class of cyclosporin analogs. [] It has been investigated in clinical trials for its ability to enhance the efficacy of chemotherapy in various cancers.

Relevance: Valspodar, like Zosuquidar, acts as a P-gp inhibitor and is explored for its potential to reverse multidrug resistance in cancer. [] Although they share a similar target and therapeutic rationale, they differ significantly in their chemical structures. Valspodar is a cyclic peptide, while Zosuquidar is a small molecule. These structural differences may lead to variations in their pharmacological profiles, including potency, selectivity, and toxicity.

Doxorubicin

Compound Description: Doxorubicin is a widely used anthracycline chemotherapeutic agent for treating various cancers, including leukemia, lymphoma, and breast cancer. [, , , , , , , ] It exerts its cytotoxic effects by interfering with DNA replication and repair.

Relevance: Doxorubicin serves as a model substrate for P-glycoprotein (P-gp), and many studies investigating Zosuquidar's ability to reverse multidrug resistance have used Doxorubicin as the co-administered chemotherapeutic agent. [, , , , , , , ] By inhibiting P-gp, Zosuquidar can potentially increase the intracellular accumulation and efficacy of Doxorubicin in resistant cancer cells.

Paclitaxel

Compound Description: Paclitaxel (Taxol) is a widely used chemotherapeutic agent that belongs to the class of taxanes. [, ] It exerts its cytotoxic effects by stabilizing microtubules and inhibiting cell division.

Relevance: Paclitaxel, like Zosuquidar, is a substrate of P-glycoprotein (P-gp). [, ] Studies have investigated the pharmacokinetic interaction between Paclitaxel and Zosuquidar, demonstrating that Zosuquidar can increase the exposure of Paclitaxel, likely by inhibiting P-gp-mediated efflux in the bile canaliculi. This interaction highlights the potential for Zosuquidar to modulate the pharmacokinetics and potentially the efficacy of P-gp substrate drugs.

Relevance: Nelfinavir is a substrate of P-glycoprotein (P-gp), and studies have demonstrated that Zosuquidar can enhance its distribution into the brain, presumably by inhibiting P-gp at the blood-brain barrier. [, ] This finding highlights Zosuquidar's potential to improve the delivery of P-gp substrate drugs to the central nervous system, potentially enhancing their therapeutic efficacy in treating CNS diseases.

Daunorubicin

Compound Description: Daunorubicin is an anthracycline antibiotic used in cancer chemotherapy, primarily for the treatment of acute myeloid leukemia (AML). [, , , ] It works by interfering with the enzymes involved in DNA replication, leading to cell death.

Relevance: Daunorubicin is another example of a chemotherapeutic agent that has been studied in combination with Zosuquidar. [, , , ] Similar to Doxorubicin, Daunorubicin is also a substrate of P-gp, and Zosuquidar's ability to inhibit P-gp efflux is thought to enhance Daunorubicin's efficacy in AML cells. Clinical trials have explored the safety and efficacy of this combination therapy in older patients with AML.

Birinapant

Compound Description: Birinapant is a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs) that promotes apoptosis, or programmed cell death, in cancer cells. []

Relevance: Research has explored the combination of Birinapant with Zosuquidar as a potential strategy for treating chronic hepatitis B virus (HBV) infection. [] This approach leverages Zosuquidar's ability to inhibit MDR1, another efflux pump, to increase intracellular Birinapant concentrations and enhance its antiviral effect. The study demonstrated a significant reduction in HBV replication with this combination therapy in a preclinical model.

Source and Classification

Zosuquidar trihydrochloride is classified as a third-generation P-glycoprotein modulator. It is derived from a difluorocyclopropyl quinoline structure, which enhances its selectivity and potency against P-glycoprotein. The compound has been developed through extensive research to target multidrug resistance, particularly in cancers such as breast cancer, where P-glycoprotein expression is associated with poor therapeutic outcomes .

Synthesis Analysis

The synthesis of Zosuquidar trihydrochloride can be achieved through several methods. One notable approach involves the condensation of dibenzosuberenone with sodium 2-chloro-2,2-difluoroacetate in diglyme at elevated temperatures (approximately 165 °C). This method allows for the formation of the desired quinoline structure essential for the compound's activity .

Another synthesis pathway includes the development of an acid-sensitive albumin-binding prodrug of Zosuquidar. This two-step synthesis utilizes a maleimide hydrazone linker system to enhance the pharmacokinetic properties and tumor-targeting capabilities of the drug . The prodrug formation involves introducing acetylbenzoic acid followed by derivatization with 6-maleimidocaproyl hydrazide, which facilitates selective binding to serum albumin upon intravenous administration .

Molecular Structure Analysis

The molecular structure of Zosuquidar trihydrochloride features a difluorocyclopropyl group attached to a quinoline backbone. The molecular formula is C19_{19}H20_{20}Cl3_3F2_2N, and its molecular weight is approximately 392.73 g/mol. The compound exhibits a high affinity for P-glycoprotein, with a dissociation constant (Kd_d) reported at 79 nM, indicating its effectiveness in modulating drug resistance mechanisms .

Structural Characteristics

  • Functional Groups: The presence of difluoromethyl and cyclic structures contributes to its lipophilicity and ability to penetrate cellular membranes.
  • Conformation: The spatial arrangement of atoms within the molecule allows for optimal interaction with the P-glycoprotein binding site.
Chemical Reactions Analysis

Zosuquidar trihydrochloride primarily participates in interactions that inhibit P-glycoprotein-mediated efflux. In vitro studies have demonstrated that concentrations ranging from 50 to 100 nM effectively reverse drug resistance in various cell lines. The mechanism involves competitive inhibition of substrate binding at the P-glycoprotein site, allowing chemotherapeutic agents like doxorubicin to remain intracellular and exert their cytotoxic effects .

Key Reactions

  • Inhibition Reaction: Zosuquidar competes with chemotherapeutics for binding sites on P-glycoprotein, effectively increasing the retention time of these drugs within cancer cells.
  • Prodrug Activation: The acid-sensitive prodrug undergoes hydrolysis at lower pH levels (e.g., within tumor microenvironments), releasing active Zosuquidar selectively at target sites .
Mechanism of Action

Zosuquidar trihydrochloride acts primarily by inhibiting the efflux function of P-glycoprotein. This protein functions as an ATP-dependent pump that extrudes various drugs from cells, contributing to multidrug resistance. By binding to P-glycoprotein, Zosuquidar prevents the transport of chemotherapeutic agents out of cancer cells, thereby enhancing their cytotoxic efficacy.

Mechanistic Insights

  • Competitive Inhibition: Zosuquidar binds reversibly to P-glycoprotein, blocking access for other substrates.
  • Restoration of Drug Sensitivity: Clinical trials have shown that co-administration with drugs like doxorubicin leads to increased intracellular concentrations and improved therapeutic outcomes without significantly altering pharmacokinetic profiles .
Physical and Chemical Properties Analysis

Zosuquidar trihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is not universally reported but is generally within standard ranges for similar compounds.

These properties contribute to its usability in pharmaceutical formulations aimed at overcoming drug resistance.

Applications

Zosuquidar trihydrochloride has significant applications in cancer treatment strategies, particularly concerning multidrug resistance:

  • Cancer Therapy: Used as an adjuvant therapy alongside traditional chemotherapeutics like doxorubicin and paclitaxel to enhance efficacy against resistant tumors.
  • Research Tool: Serves as a model compound for studying mechanisms of drug resistance and developing new inhibitors targeting P-glycoprotein.
  • Clinical Trials: Ongoing investigations aim to establish optimal dosing regimens and combinations with other agents to maximize therapeutic benefits while minimizing toxicity .

Properties

CAS Number

167465-36-3

Product Name

Zosuquidar Trihydrochloride

IUPAC Name

(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride

Molecular Formula

C32H32ClF2N3O2

Molecular Weight

564.1 g/mol

InChI

InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1

InChI Key

VQJFFWJUYDGTQZ-MGUDINDMSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Synonyms

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.